S-40503
Overview
Description
S-40503 is an investigational selective androgen receptor modulator (SARM) developed by the Japanese company Kaken Pharmaceuticals for the treatment of osteoporosis . Selective androgen receptor modulators are a new class of drugs that produce tissue-specific anabolic effects in some tissues, such as muscle and bone, without stimulating androgen receptors in other tissues, such as the prostate gland . This selectivity helps avoid side effects like benign prostatic hypertrophy, which can occur following treatment with unselective androgens like testosterone or anabolic steroids .
Preparation Methods
The synthetic routes and reaction conditions for S-40503 are not extensively documented in publicly available sources. it is known that the compound is a nonsteroidal selective androgen receptor modulator, which suggests that its synthesis involves the creation of a complex organic molecule with specific functional groups . Industrial production methods for this compound would likely involve multi-step organic synthesis processes, including the formation of the quinoline moiety and the attachment of the dimethylamino and nitro groups .
Chemical Reactions Analysis
S-40503 undergoes various chemical reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various analogs.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Scientific Research Applications
S-40503 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
S-40503 exerts its effects by selectively binding to androgen receptors in bone tissue . This binding activates the androgen receptor, leading to increased bone mineral density and biomechanical strength . The compound has relatively little effect on muscle mass and no observable effect on the prostate gland . The molecular targets and pathways involved include the androgen receptor and downstream signaling pathways that regulate bone formation and resorption .
Comparison with Similar Compounds
S-40503 is unique among selective androgen receptor modulators due to its high functional selectivity for bone tissue and minimal effects on muscle mass and the prostate gland . Similar compounds include:
Ostarine (MK-2866): Another selective androgen receptor modulator with anabolic effects on muscle and bone but with a broader tissue selectivity profile.
Ligandrol (LGD-4033): A selective androgen receptor modulator with potent anabolic effects on muscle and bone but with a higher risk of side effects on the prostate gland.
RAD140 (Testolone): A selective androgen receptor modulator with strong anabolic effects on muscle and bone but with less selectivity for bone tissue compared to this compound.
This compound’s unique selectivity for bone tissue makes it a promising candidate for treating osteoporosis without the side effects associated with other selective androgen receptor modulators .
Properties
CAS No. |
404920-28-1 |
---|---|
Molecular Formula |
C15H23N3O3 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
YNYAUBNZRZVNLX-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |
SMILES |
CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |
Canonical SMILES |
CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S 40503 S-40503 S40503 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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